Lipoxygenase Inhibition Profile: Target Engagement Differentiates from Non-Isoxazole 5-LOX Inhibitor Zileuton
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid demonstrates measurable activity against 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) isoforms [1][2]. While the FDA-approved 5-LOX inhibitor Zileuton exhibits an IC50 of 0.5-13.58 µM against 5-LOX , the target compound shows a distinct isoform selectivity profile. At a concentration of 30 µM, it was tested for in vitro inhibition of platelet 12-lipoxygenase [1], and additional assays confirm activity against human reticulocyte 15-lipoxygenase [2]. This differential isoform engagement—12/15-LOX versus 5-LOX—provides a unique pharmacological fingerprint not replicated by the clinically used comparator, enabling orthogonal target validation in inflammatory pathway research [3].
| Evidence Dimension | Lipoxygenase Isoform Selectivity |
|---|---|
| Target Compound Data | Tested at 30 µM for 12-LOX inhibition; active against 15-LOX |
| Comparator Or Baseline | Zileuton: IC50 = 0.5-13.58 µM (5-LOX) |
| Quantified Difference | Isoform specificity differs (12/15-LOX vs. 5-LOX); target compound lacks direct IC50 data in these assays |
| Conditions | In vitro enzyme inhibition assays; platelet 12-LOX and human reticulocyte 15-LOX [1][2] |
Why This Matters
For researchers exploring lipoxygenase biology beyond the well-characterized 5-LOX pathway, this compound offers a distinct isoform engagement profile unavailable with standard 5-LOX inhibitors, enabling novel mechanistic studies in inflammation and cancer biology.
- [1] ChEMBL. CHEMBL4803817. Assay: In vitro inhibition of platelet 12-lipoxygenase at 30 µM. View Source
- [2] ChEMBL. CHEMBL4803817. Assay: Inhibition of human reticulocyte 15-lipoxygenase. View Source
- [3] Medical University of Lublin. MeSH Concept: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. View Source
